

An In-depth Technical Guide to 9-Decenoic Acid: Chemical and Physical Properties

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Compound of Interest

Compound Name: 9-Decenoic acid

Cat. No.: B081187

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Introduction

9-Decenoic acid, also known as caproleic acid, is a monounsaturated medium-chain fatty acid with the molecular formula $C_{10}H_{18}O_2$.^{[1][2]} It is a naturally occurring compound found in various sources such as butterfat, a variety of cheeses, and mutton.^[3] This document provides a comprehensive overview of the core chemical and physical properties of **9-decenoic acid**, detailed experimental protocols for their determination, and visualizations of relevant biochemical and synthetic pathways. Its known antimicrobial properties and role as a metabolite make it a molecule of interest in biochemical and pharmaceutical research.^{[1][4]}

Chemical and Physical Data

The fundamental chemical and physical properties of **9-decenoic acid** are summarized in the tables below. These values have been compiled from various literature sources and databases.

Table 1: Chemical Identifiers and Molecular Properties

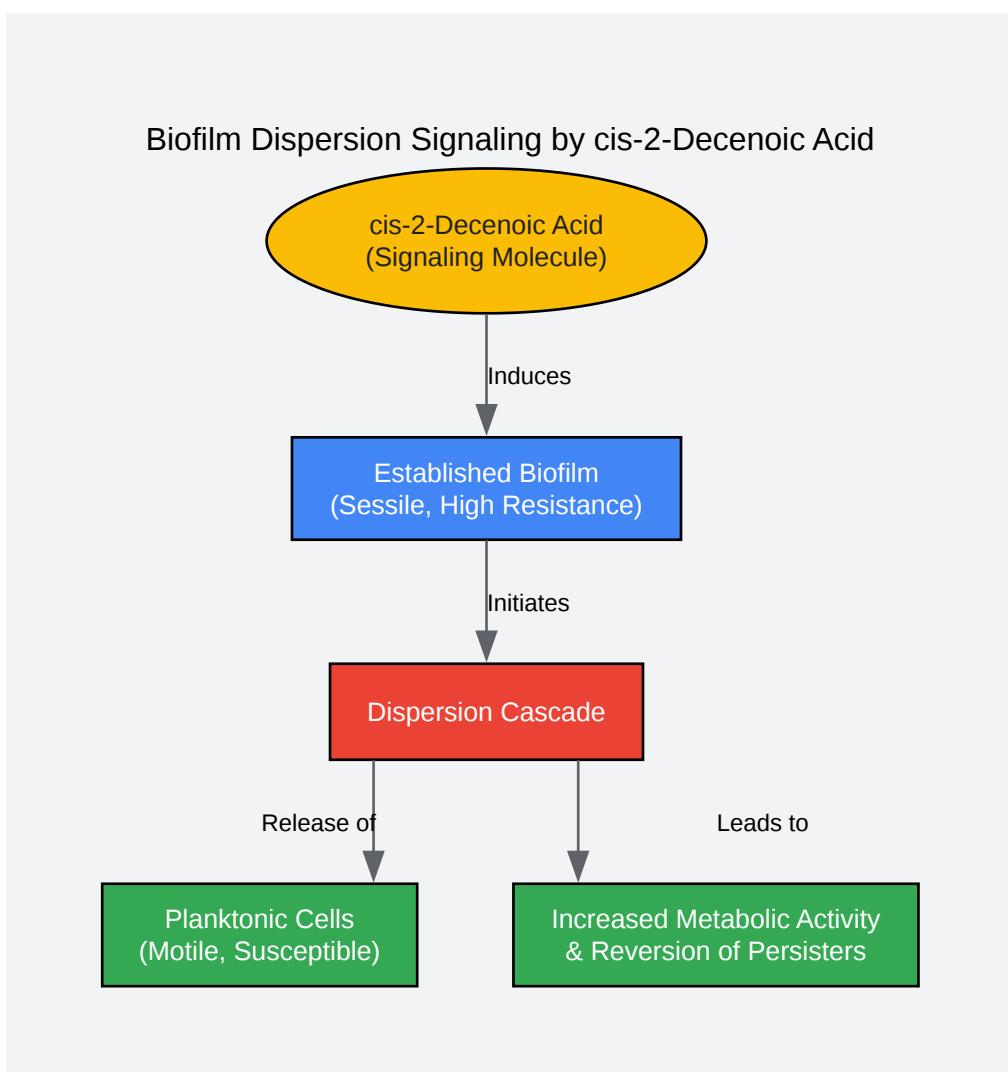
Property	Value	Reference
IUPAC Name	dec-9-enoic acid	[1]
Synonyms	Caproleic acid, 9-Decylenic acid	[1]
CAS Number	14436-32-9	[2]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1]
Molecular Weight	170.25 g/mol	[2]
SMILES	C=CCCCCCCCC(=O)O	[1]
InChI Key	KHAVLLBUVKBTBG-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Conditions	Reference
Physical State	Colorless liquid	Ambient	[1]
Boiling Point	269-271 °C	760 mmHg	[1] [5]
95 °C	0.10 mmHg	[5]	
Melting Point	Not Available	-	[3]
Density	0.918 g/mL	25 °C	[2]
Refractive Index	1.445 - 1.449	20 °C	[5]
Solubility	Insoluble in water; Soluble in alcohol	Standard	[6]
Water Solubility	74.1 mg/L (estimated)	25 °C	[5]
Vapor Pressure	0.001 mmHg	20 °C	[6]
Flash Point	110 °C	Closed Cup	[5]
logP (o/w)	3.346 (estimated)	-	[5]

Biological Activity and Signaling

While specific signaling pathways for **9-decenoic acid** are not extensively detailed in the literature, its structural analog, **cis-2-decenoic acid**, is a well-characterized fatty acid signaling molecule. It acts as a biofilm dispersion autoinducer in various Gram-negative and Gram-positive bacteria, including *Pseudomonas aeruginosa*.^{[4][7]} This molecule can induce the transition from a sessile biofilm state to a motile planktonic phenotype, enhance microbial metabolic activity, and reverse persistence to antimicrobial agents.^{[4][7]} The study of **9-decenoic acid**'s biological activities may reveal similar or distinct roles in microbial communication and behavior.



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Biofilm dispersion signaling by cis-2-decenoic acid.

Experimental Protocols

Synthesis of 9-Decenoic Acid

A common method for the synthesis of **9-decenoic acid** involves the hydrolysis of its methyl ester (**9-decenoic acid**, methyl ester or DAME).[8]

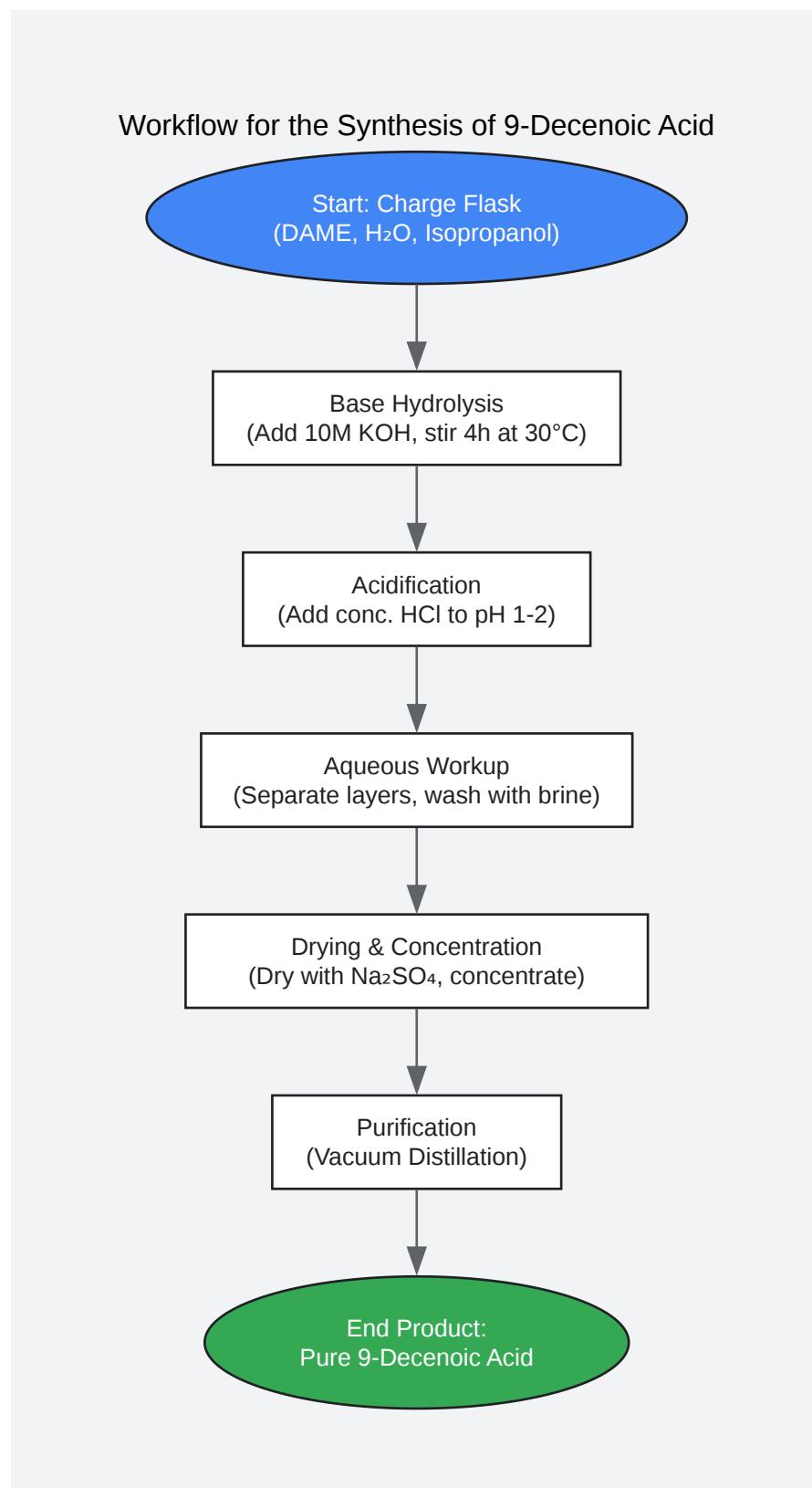
Materials:

- 5-L 5-necked round-bottom flask
- Mechanical stirrer, addition funnel, condenser, thermocouple
- **9-Decenoic acid**, methyl ester (DAME)
- Isopropyl alcohol
- Potassium hydroxide (KOH), 10 M aqueous solution
- Concentrated hydrochloric acid (HCl), 37%
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Water

Procedure:

- **Setup:** Equip the 5-L flask with a mechanical stirrer, addition funnel, condenser, thermocouple, and a stopper.
- **Charging Flask:** Charge the flask with 1106 g of DAME, 540 mL of water, and 300 mL of isopropyl alcohol.
- **Initiating Reaction:** Pass nitrogen gas through the headspace for 15 minutes. Add 660 mL of 10 M aqueous potassium hydroxide over 5 minutes. The mixture will become homogeneous, and the temperature will rise to approximately 55 °C.

- Hydrolysis: Stir the reaction mixture for four hours, maintaining a temperature of about 30 °C.
- Acidification: Place the flask in a water bath. Add 600 mL of concentrated HCl in portions over one hour, keeping the temperature below 40 °C, until the pH reaches 1-2.
- Workup: Separate the organic layer and wash it three times with 250 mL of saturated NaCl solution.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Distill the product (140 °C at 2 torr) to obtain pure **9-decenoic acid** as a colorless liquid.[\[8\]](#)



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Workflow for the synthesis of **9-decenoic acid**.

Determination of Physical Properties

1. Boiling Point (Micro-Reflux Method):

- Place approximately 0.5 mL of **9-decenoic acid** into a small test tube with a magnetic stir bar.
- Clamp the test tube in a heating block on a hot plate stirrer.
- Position a thermometer with the bulb approximately 1 cm above the liquid surface.
- Heat the sample gently while stirring.
- The boiling point is the stable temperature at which a ring of refluxing vapor is observed on the walls of the test tube, level with the thermometer bulb.

2. Density (Pycnometer or Graduated Cylinder Method):

- Measure the mass of a clean, dry measuring cylinder or pycnometer (m_1).
- Add a known volume (V) of **9-decenoic acid** to the cylinder.
- Measure the combined mass of the cylinder and the liquid (m_2).
- The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$.
- Ensure the temperature is recorded as density is temperature-dependent.

3. Solubility (Qualitative Determination):

- Add approximately 25 mg of **9-decenoic acid** to a test tube.
- Add 0.75 mL of the solvent (e.g., water, ethanol) in small portions, shaking vigorously after each addition.
- Observe whether the solute dissolves to determine if it is soluble, sparingly soluble, or insoluble in that solvent at a given temperature.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 20-25 mg of **9-decenoic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is required.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer. For ^1H NMR, a standard single-pulse experiment is typically sufficient. For ^{13}C NMR, longer acquisition times or a higher sample concentration may be needed due to the low natural abundance of the ^{13}C isotope.
- Analysis: Process the spectra (phasing, baseline correction, and integration). The chemical shifts, coupling constants, and integration values are used to confirm the molecular structure. Key ^1H signals include the terminal vinyl protons, the methylene chain, and the α -methylene protons adjacent to the carbonyl group.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: As **9-decenoic acid** is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
- Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For a carboxylic acid, key peaks include a very broad O-H stretch (around $3300\text{-}2500\text{ cm}^{-1}$), a strong C=O stretch (around $1760\text{-}1690\text{ cm}^{-1}$), and a C-O stretch (around $1320\text{-}1210\text{ cm}^{-1}$).

3. Mass Spectrometry (MS):

- Sample Preparation & Introduction: The sample can be introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization to a more volatile ester (e.g., a methyl or pentafluorobenzyl ester) is common. For LC-MS, the sample is dissolved in a suitable mobile phase.

- Ionization: Electrospray ionization (ESI) in negative mode is commonly used for fatty acids, which readily form $[M-H]^-$ ions.
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight. Fragmentation patterns (MS/MS) can be used to further elucidate the structure.

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